molecular formula C22H28N2O5 B13711539 9-Acetyl-3,10-dihydroxy Hydroquinine

9-Acetyl-3,10-dihydroxy Hydroquinine

Cat. No.: B13711539
M. Wt: 400.5 g/mol
InChI Key: DGPBLFZAYXMSRB-MOYPFFRSSA-N
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Description

9-Acetyl-3,10-dihydroxy Hydroquinine is a synthetic derivative of quinine, a naturally occurring alkaloid. This compound has a molecular formula of C22H28N2O5 and a molecular weight of 400.47 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acetyl-3,10-dihydroxy Hydroquinine typically involves the acetylation of 3,10-dihydroxy hydroquinine. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as pyridine or dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Acetyl-3,10-dihydroxy Hydroquinine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydroquinine analogs .

Scientific Research Applications

9-Acetyl-3,10-dihydroxy Hydroquinine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Acetyl-3,10-dihydroxy Hydroquinine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetylation at the 9-position and the presence of hydroxy groups at the 3 and 10 positions. These structural features confer distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

[(R)-[(2S)-5-hydroxy-5-(1-hydroxyethyl)-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate

InChI

InChI=1S/C22H28N2O5/c1-13(25)22(27)12-24-9-7-15(22)10-20(24)21(29-14(2)26)17-6-8-23-19-5-4-16(28-3)11-18(17)19/h4-6,8,11,13,15,20-21,25,27H,7,9-10,12H2,1-3H3/t13?,15?,20-,21+,22?/m0/s1

InChI Key

DGPBLFZAYXMSRB-MOYPFFRSSA-N

Isomeric SMILES

CC(C1(CN2CCC1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O

Canonical SMILES

CC(C1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O

Origin of Product

United States

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